1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE
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Overview
Description
1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is a complex organic compound with a unique structure that includes a pentamethylphenyl group, a sulfonyl group, and a pyrimidinyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the pentamethylphenyl sulfonyl chloride. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or pyrimidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PYRROLIDINE
- 1-METHYL-N-(2-(2-((2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)ETHYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13-14(2)16(4)18(17(5)15(13)3)26(24,25)23-11-9-22(10-12-23)19-20-7-6-8-21-19/h6-8H,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUQDQRDPTFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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